2-(4-Benzyloxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Benzyloxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester compound that has garnered significant interest in the field of organic chemistry Boronic esters are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-benzyloxybiphenyl-3-boronic acid with trimethyl borate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide yields the corresponding boronic acid, while reduction with lithium aluminum hydride produces the borane derivative.
Scientific Research Applications
2-(4-Benzyloxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. Molecular targets include enzymes and receptors that can form reversible covalent bonds with the boronic ester group, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but less steric hindrance.
Pinacol Boronic Ester: Another boronic ester with a different protecting group, offering distinct reactivity and stability.
4-Benzyloxyphenylboronic Acid: A related compound with a similar aromatic structure but different substituents.
Uniqueness
2-(4-Benzyloxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a biphenyl core and a boronic ester group. This structure provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and material science.
Properties
IUPAC Name |
4,4,6-trimethyl-2-(5-phenyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BO3/c1-19-17-25(2,3)29-26(28-19)23-16-22(21-12-8-5-9-13-21)14-15-24(23)27-18-20-10-6-4-7-11-20/h4-16,19H,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASISOSAWTVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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